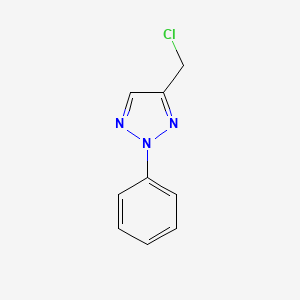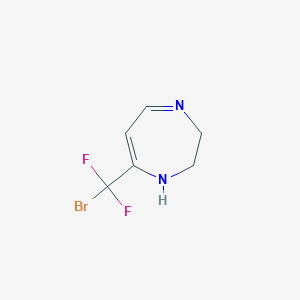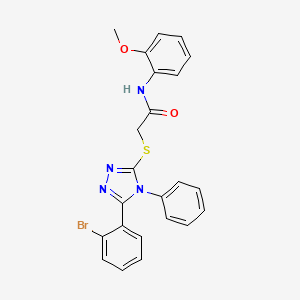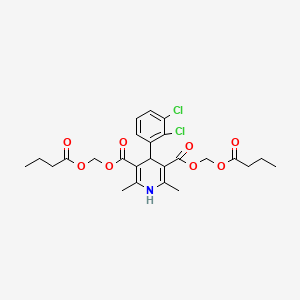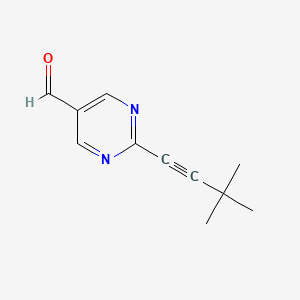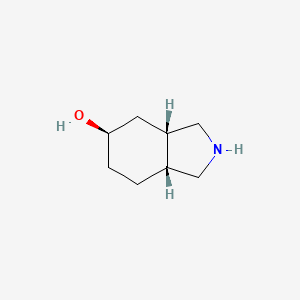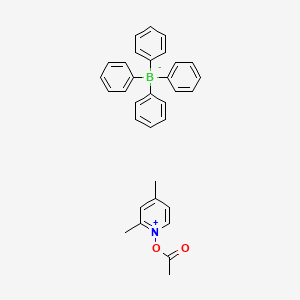
1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate is a chemical compound with the molecular formula C33H32BNO2 and a molecular weight of 485.439 g/mol It is known for its unique structure, which includes a pyridinium core substituted with acetoxy and dimethyl groups, paired with a tetraphenylborate anion
Métodos De Preparación
The synthesis of 1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate typically involves the reaction of 2,4-dimethylpyridine with acetic anhydride in the presence of a suitable catalyst to form the acetoxy derivative. This intermediate is then reacted with tetraphenylborate salts to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to yield different derivatives, depending on the reducing agents used.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The pyridinium core can interact with various enzymes and receptors, modulating their activity and leading to the observed effects .
Comparación Con Compuestos Similares
1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate can be compared with other similar compounds, such as:
- 1-Acetoxy-4-methoxypyridinium tetraphenylborate
- 1-Acetoxy-2,6-dimethyl-4-(4-morpholinyl)pyridinium tetraphenylborate
- 1-Acetoxy-2-methyl-4-(4-morpholinyl)pyridinium tetraphenylborate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications
Propiedades
Fórmula molecular |
C33H32BNO2 |
|---|---|
Peso molecular |
485.4 g/mol |
Nombre IUPAC |
(2,4-dimethylpyridin-1-ium-1-yl) acetate;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C9H12NO2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-7-4-5-10(8(2)6-7)12-9(3)11/h1-20H;4-6H,1-3H3/q-1;+1 |
Clave InChI |
FLICHMQNYVNVPD-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC1=CC(=[N+](C=C1)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(2-chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15054273.png)
![2-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15054287.png)
![Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B15054302.png)
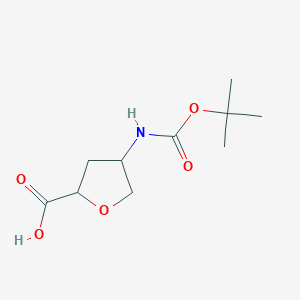
![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine 1,1-dioxide](/img/structure/B15054305.png)
